9H-Carbazole-2,7-diol
Overview
Description
9H-Carbazole-2,7-diol is a derivative of carbazole, an aromatic heterocyclic organic compound. This compound is characterized by the presence of two hydroxyl groups at the 2 and 7 positions of the carbazole ring. It has a molecular formula of C12H9NO2 and a molecular weight of 199.21 g/mol . Carbazole derivatives, including this compound, are known for their versatile pharmacological applications and are of significant interest in various fields of scientific research .
Preparation Methods
The synthesis of 9H-Carbazole-2,7-diol can be achieved through various methods. One common approach involves the regioselective dilithiation of carbazole derivatives followed by electrophilic trapping Another method involves the direct bromination of carbazole using N-Bromo succinimide (NBS), followed by further functionalization . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
9H-Carbazole-2,7-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form 9H-carbazol-2,7-dione, which can further undergo hydroxylation to produce 9H carboxylic acid . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
9H-Carbazole-2,7-diol has numerous applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of other carbazole derivatives . In biology and medicine, carbazole derivatives are known for their antibacterial, antifungal, antiparasitic, antiviral, and anticancer activities . Additionally, this compound and its derivatives are used in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and biosensors due to their excellent optoelectronic properties .
Mechanism of Action
The mechanism of action of 9H-Carbazole-2,7-diol involves its interaction with specific molecular targets and pathways. Carbazole derivatives are known to act as inhibitors of angiogenesis and inflammation . They may also function as mediators in electron transfer processes, as seen in the conversion of carbazole into 2-aminobiphenyl-2,3-diol by carbazole 1,9a-dioxygenase . The exact molecular targets and pathways involved can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
9H-Carbazole-2,7-diol can be compared with other carbazole derivatives such as 9H-carbazol-1-ol and 9H-carbazol-3-ol . These compounds share similar structural features but differ in the position and number of functional groups. For example, 9H-carbazol-1-ol has a hydroxyl group at the 1 position, while 9H-carbazol-3-ol has a hydroxyl group at the 3 position. The unique positioning of the hydroxyl groups in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
9H-carbazole-2,7-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-7-1-3-9-10-4-2-8(15)6-12(10)13-11(9)5-7/h1-6,13-15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLNMGIBGGIFJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC3=C2C=CC(=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40491771 | |
Record name | 9H-Carbazole-2,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40491771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
341033-42-9 | |
Record name | 9H-Carbazole-2,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40491771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.